![molecular formula C13H16N2O2S B2878056 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea CAS No. 2379984-34-4](/img/structure/B2878056.png)
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea is a synthetic organic compound that features a unique combination of furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea typically involves the following steps:
Formation of the Furan-3-yl and Thiophen-2-yl Intermediate:
Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may find use in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea can be compared with other compounds containing furan, thiophene, and urea moieties. Similar compounds may include:
- 1-{[4-(Furan-2-yl)thiophen-3-yl]methyl}-3-(propan-2-yl)urea
- 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(methyl)urea
- 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(ethyl)urea
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)15-13(16)14-6-12-5-11(8-18-12)10-3-4-17-7-10/h3-5,7-9H,6H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXADZIEBOKYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

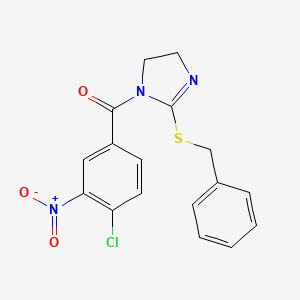
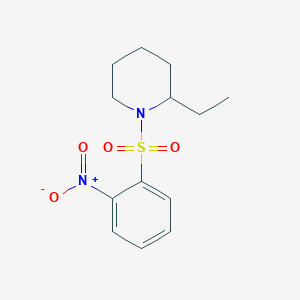
![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)
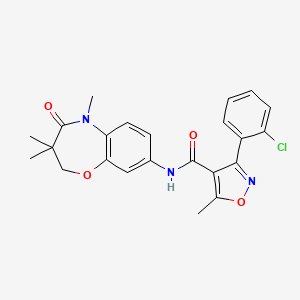
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)
![N-(3-methylbutyl)-5-[1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2877987.png)
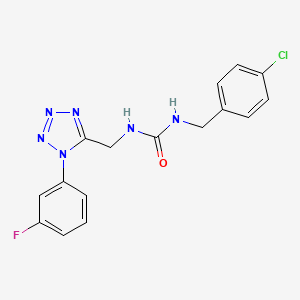
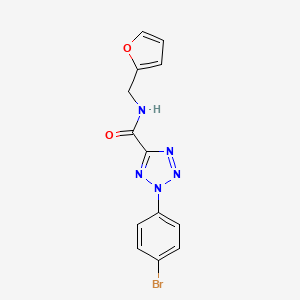
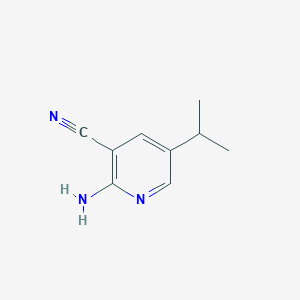
![2,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2877993.png)
